盐酸曲马多

描述

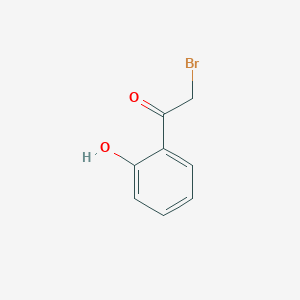

Synthesis Analysis

Several methods have been developed to synthesize (-)-Tramadol Hydrochloride, highlighting its complex chemistry. One approach involves the Mannich reaction of cyclohexanone, paraformaldehyde, and the corresponding amino hydrochloride to prepare aminoketones, which are then coupled with organolithium compounds derived from 3-bromoalkoxybenzenes (Alvarado, Guzmán, Díaz, & Patino, 2005). Another improved synthesis method starts from cyclohexanone via Mannich reaction, Grignard reaction, and hydrochloride precipitation, offering higher yield, lower cost, and environmental benefits (Su Wei-ke, 2008).

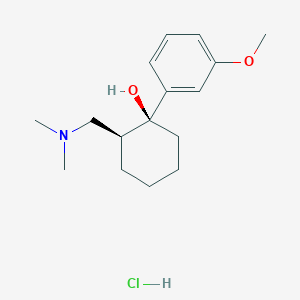

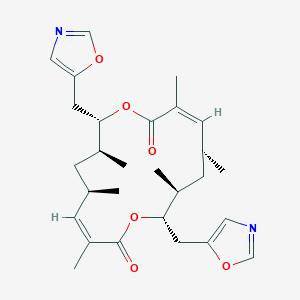

Molecular Structure Analysis

Tramadol Hydrochloride's molecular structure is characterized by its analgesic tramadol base paired with hydrochloride to form a stable salt. This structural form enhances its solubility and bioavailability. The molecule consists of two enantiomers, each contributing differently to its analgesic activity, with the (-)-enantiomer inhibiting norepinephrine reuptake and the (+)-enantiomer having a more significant affinity for the μ-opioid receptor (Grond & Sablotzki, 2004).

Chemical Reactions and Properties

Tramadol Hydrochloride undergoes several chemical reactions, including metabolism by cytochrome P450 enzymes to form its more potent opioid analgesic metabolites. Its interaction with these enzymes and the resultant metabolic pathways are crucial for its analgesic effects. The molecule's structural attributes allow for interactions with various receptors and neurotransmitter systems beyond opioid receptors, including serotonin and norepinephrine reuptake inhibition, contributing to its multimodal mechanism of action (Miotto et al., 2017).

Physical Properties Analysis

The physical properties of (-)-Tramadol Hydrochloride, such as solubility, melting point, and stability, are influenced by its salt form. These properties are critical for its formulation and therapeutic efficacy. The hydrochloride salt enhances its solubility in water, making it suitable for various administration routes (Smyj, Wang, & Han, 2020).

Chemical Properties Analysis

(-)-Tramadol Hydrochloride's chemical properties, including reactivity and stability, are pivotal for its pharmacological profile and shelf life. Its compatibility with other pharmaceutical substances and its degradation pathways under different conditions are essential considerations for drug formulation and storage. The molecule's stability in solid and solution phases ensures its effectiveness throughout its shelf life (Smyj, Wang, & Han, 2020).

科学研究应用

神经影响:曲马多会损害大鼠的空间记忆,单剂量给药比多剂量给药显示出更具破坏性的影响。这归因于它对神经递质和受体的抑制作用 (Hosseini-Sharifabad 等人,2016)。

疼痛管理:它可有效减轻大鼠的神经性疼痛和纤维肌痛引起的触觉异常痛,部分涉及阿片类系统 (Kaneko 等人,2014)。盐酸曲马多(75 或 150 毫克)也是一种有效的术后镇痛剂 (Sunshine 等人,1993)。盐酸曲马多的粘膜粘合口腔贴膜可有效缓解骨科损伤的剧烈疼痛 (Li 等人,2017)。

药效学和副作用:盐酸曲马多是一种有效的镇痛剂,具有治疗疼痛、焦虑和抑郁的潜力。然而,其快速代谢和排泄会导致副作用 (Vazzana 等人,2015)。

对尿道括约肌的影响:静脉注射曲马多通过刺激阿片类受体增强雌性大鼠的尿道括约肌功能 (Oyama 等人,2013)。

呼吸作用:曲马多对猫的通气二氧化碳反应曲线产生剂量依赖性抑制作用,但这些作用可以被纳洛酮逆转 (Teppema 等人,2003)。

生殖影响:曲马多治疗会影响成年雄性大鼠的睾丸功能,可能是通过一氧化氮和氧化应激的过度产生 (Ahmed & Kurkar,2014)。

神经毒性作用:曲马多摄入对小脑结构有神经毒性作用,较高剂量会对小脑皮层造成更严重的损害 (El-Bermawy & Salem,2015)。

牙科应用:长期使用盐酸曲马多对牙髓有破坏性作用 (Elsaied & Abo Elsoud,2019)。

药物遗传学:CYP2D6 多态性显着影响曲马多的代谢和镇痛作用,但其他遗传因素也可能发挥作用 (Lassen、Damkier & Brøsen,2015)。

药物滥用:曲马多滥用在伊朗青少年中很普遍,可能是酒精、大麻和摇头丸使用的相关因素或共同因素 (Nazarzadeh、Bidel & Carson,2014)。

属性

IUPAC Name |

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-KUARMEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Tramadol Hydrochloride | |

CAS RN |

36282-47-0 | |

| Record name | tramadol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)